molecular formula C13H11F2N3 B12877764 2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12877764
M. Wt: 247.24 g/mol
InChI Key: RMBVVQYGUKSIHK-UHFFFAOYSA-N
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Description

2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, difluorophenyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3,5-difluoroaniline, the compound can be synthesized through a series of reactions involving nitrile formation and pyrrole ring construction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrroles and heterocyclic compounds with similar functional groups. Examples include:

  • 2-Amino-1-(3,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(3,5-dibromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H11F2N3

Molecular Weight

247.24 g/mol

IUPAC Name

2-amino-1-(3,5-difluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11F2N3/c1-7-8(2)18(13(17)12(7)6-16)11-4-9(14)3-10(15)5-11/h3-5H,17H2,1-2H3

InChI Key

RMBVVQYGUKSIHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC(=CC(=C2)F)F)C

Origin of Product

United States

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